![molecular formula C35H29BO3 B15204243 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spiro linkage, which connects two distinct aromatic systems: benzo[b]fluorene and xanthene. The dioxaborolane moiety adds further complexity to its structure, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the spiro linkage between the benzo[b]fluorene and xanthene units. This reaction requires palladium catalysts and boronic acid derivatives under specific conditions, such as the presence of a base and an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of substituted boron derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The spiro linkage and the dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[benzo[c]fluorene-7,9’-xanthen]-9-yl)-1,3,2-dioxaborolane
- Spiro[benzo[b]fluorene-11,9’-thioxanthen]-3’-yl)-1,3,2-dioxaborolane
- Spiro[benzotetraphene-fluorene] derivatives
Uniqueness
4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane stands out due to its unique combination of structural features, including the spiro linkage and the presence of the dioxaborolane moiety. These characteristics confer distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research .
Propriétés
Formule moléculaire |
C35H29BO3 |
|---|---|
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-spiro[benzo[b]fluorene-11,9'-xanthene]-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C35H29BO3/c1-33(2)34(3,4)39-36(38-33)24-17-18-25-26-19-22-11-5-6-12-23(22)20-29(26)35(30(25)21-24)27-13-7-9-15-31(27)37-32-16-10-8-14-28(32)35/h5-21H,1-4H3 |
Clé InChI |
SUIAWGVUSPTUFA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=CC=CC=C5C=C4C36C7=CC=CC=C7OC8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


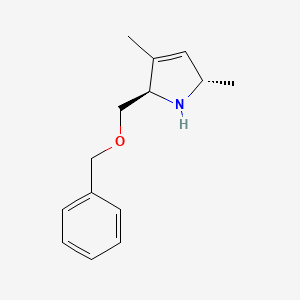
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
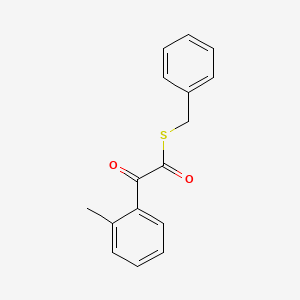
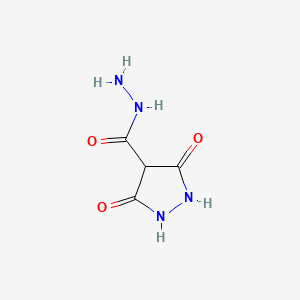


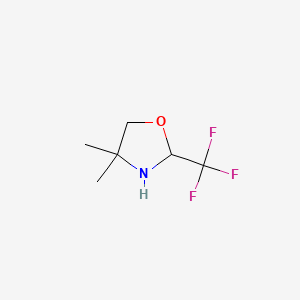
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
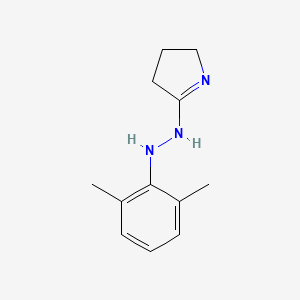
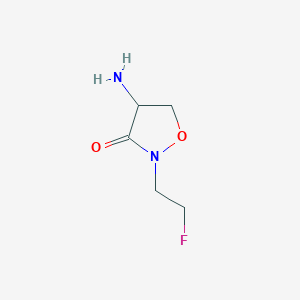
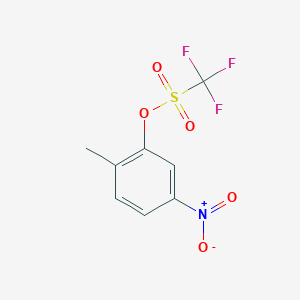
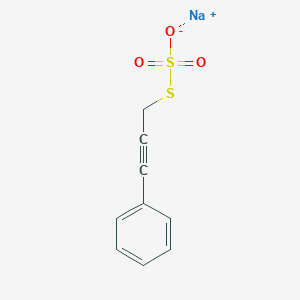
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
